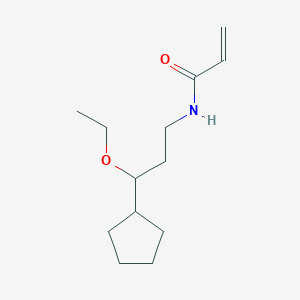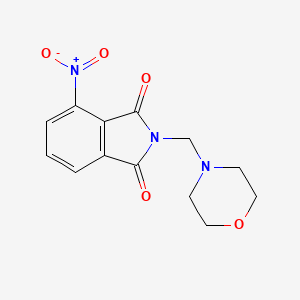
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione is a chemical compound that features a morpholine ring attached to an isoindoline-1,3-dione structure with a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the Mannich reaction, where morpholine, formaldehyde, and 4-nitroisoindoline-1,3-dione are reacted together. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at a temperature around 60°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the Mannich reaction and subsequent purification steps would be critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Reduction: The major product would be 2-(Morpholinomethyl)-4-aminoisoindoline-1,3-dione.
Substitution: Products depend on the nucleophile used, resulting in various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione involves its interaction with biological targets such as enzymes. The nitro group can participate in redox reactions, while the morpholine ring can enhance binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholinomethyl)acrylonitrile: Similar in structure but with an acrylonitrile group instead of the isoindoline-1,3-dione.
4-Nitroisoindoline-1,3-dione: Lacks the morpholine moiety but shares the core structure.
Uniqueness
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione is unique due to the combination of the morpholine ring and the nitroisoindoline-1,3-dione core. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-14-4-6-21-7-5-14/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAATWMYWACGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
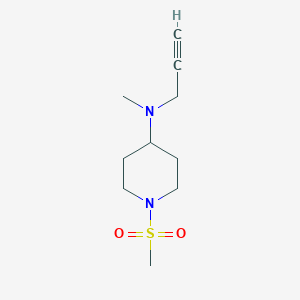
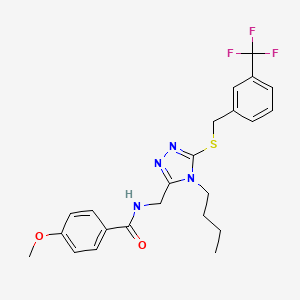
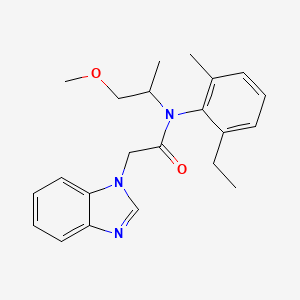
![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2843710.png)
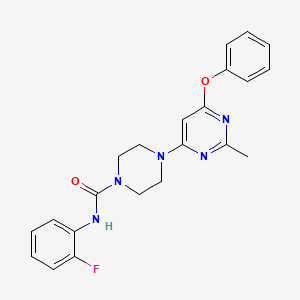

![2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2843715.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)
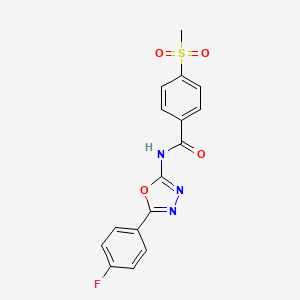
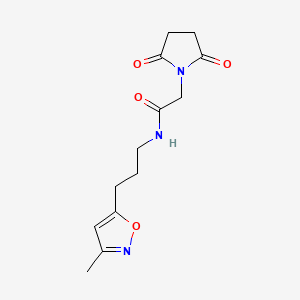
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)
![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)

